1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one is a heterocyclic compound that features a thiophene ring fused with a thieno[3,2-c]pyridine moietyThiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents like toluene or ethanol and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound with a sulfur atom.
Thieno[3,2-c]pyridine: A fused heterocyclic system containing both thiophene and pyridine rings.
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A polyheterocyclic compound with similar structural features.
Uniqueness
1-[4-(Thiophen-2-yl)-4h,5h,6h,7h-thieno[3,2-c]pyridin-5-yl]prop-2-en-1-one is unique due to its specific fusion of thiophene and thieno[3,2-c]pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c1-2-13(16)15-7-5-11-10(6-9-18-11)14(15)12-4-3-8-17-12/h2-4,6,8-9,14H,1,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGKHQAODAWSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2=C(C1C3=CC=CS3)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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